Cryptocaryone

Multidrug resistance P-glycoprotein Prostate cancer

Cryptocaryone (CPC) is a naturally occurring dihydrochalcone belonging to the benzofuran class, first isolated from Cryptocarya bourdilloni and subsequently identified in multiple Cryptocarya species (Lauraceae). Its IUPAC name is (3aR,4Z,7aS)-4-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-3a,7a-dihydro-3H-1-benzofuran-2,5-dione, with a molecular formula of C₁₇H₁₄O₄ and a molecular weight of 282.29 g/mol.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 39012-05-0
Cat. No. B1250406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptocaryone
CAS39012-05-0
Synonymscryptocaryone
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESC1C2C(C=CC(=O)C2=C(C=CC3=CC=CC=C3)O)OC1=O
InChIInChI=1S/C17H14O4/c18-13(7-6-11-4-2-1-3-5-11)17-12-10-16(20)21-15(12)9-8-14(17)19/h1-9,12,15,18H,10H2/b7-6+,17-13-/t12-,15-/m0/s1
InChIKeyPTLQMLWEJRHXDU-VHIARPGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cryptocaryone (CAS 39012-05-0): Sourcing and Baseline Characterization of a Multimodal Dihydrochalcone Anticancer Agent


Cryptocaryone (CPC) is a naturally occurring dihydrochalcone belonging to the benzofuran class, first isolated from Cryptocarya bourdilloni and subsequently identified in multiple Cryptocarya species (Lauraceae) [1]. Its IUPAC name is (3aR,4Z,7aS)-4-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-3a,7a-dihydro-3H-1-benzofuran-2,5-dione, with a molecular formula of C₁₇H₁₄O₄ and a molecular weight of 282.29 g/mol [2]. CPC has been characterized as a DNA-damaging agent with antiproliferative and pro-apoptotic activities across a broad spectrum of human cancer cell lines, including prostate, hepatocellular, oral, ovarian, colon, breast, and leukemia models [3].

Natural dihydrochalcone probe for cancer cell-model studies
Reported P-gp evasion supports MDR model screening workflows
Multimodal context: cell-viability, kinase, and metabolic pathway assays

Why Cryptocaryone Cannot Be Replaced by Generic Chalcone or Dihydrochalcone Analogs: Mechanistic and Pharmacodynamic Differentiation


Cryptocaryone occupies a unique position within the Cryptocarya-derived chalcone/dihydrochalcone family due to its combination of three functional features that are not simultaneously present in its closest structural analogs: (i) evasion of P-glycoprotein (P-gp)-mediated drug efflux, (ii) dual disruption of cancer energy metabolism via both glucose transport inhibition and glycolytic suppression, and (iii) concomitant tyrosine kinase inhibitory activity [1]. While compounds such as infectocaryone, desmethylinfectocaryone, and cryptocaryanone A share the dihydrochalcone or chalcone scaffold and exhibit cytotoxicity, they lack one or more of these mechanistically critical attributes, rendering simple substitution scientifically invalid for any application requiring metabolic targeting, MDR circumvention, or kinase modulation [2]. The quantitative evidence below establishes exactly where and by what margin cryptocaryone diverges from its comparators.

P-gp evasion specificity Generic dihydrochalcone analogs may act as P-gp substrates; efflux evasion may not transfer.
Dual metabolic disruption absent Infectocaryone and desmethylinfectocaryone lack coordinated glucose transport and glycolytic suppression evidence.
Kinase inhibitory profile divergence Tyrosine kinase inhibition reported only for cryptocaryone among co-isolated congeners; class-level inference cannot substitute.

Cryptocaryone (CAS 39012-05-0) Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparator Data


Evasion of P-Glycoprotein-Mediated Multidrug Resistance: Cryptocaryone vs. Taxol in NCI/ADR-RES Cells

Cryptocaryone circumvents P-gp-mediated drug efflux, a major mechanism of multidrug resistance that limits the clinical utility of many chemotherapeutics. In P-gp-overexpressing NCI/ADR-RES cells, cryptocaryone retained full antiproliferative potency with a mean IC₅₀ of 1.5 ± 0.1 μM, a value comparable to its activity in P-gp-negative prostate cancer cell lines (PC-3 IC₅₀ = 1.6 μM, DU-145 IC₅₀ = 2.3 μM, LNCaP IC₅₀ = 3.4 μM) [1]. In stark contrast, the established P-gp substrate taxol exhibited a 930-fold loss of potency in the same NCI/ADR-RES line relative to the parental prostate cancer cells [1].

P-gp evasion vs taxol
Head-to-head
930-fold potency differential in NCI/ADR-RES: CPC IC₅₀ 1.5 µM retained; taxol lost potency.
Supports MDR model compound evaluation
Context: SRB assay, P-gp-overexpressing vs parental prostate lines
Multidrug resistance P-glycoprotein Prostate cancer

Selective Cytotoxicity Toward Oral Cancer Cells vs. Normal Gingival Fibroblasts: Cryptocaryone Therapeutic Window

Cryptocaryone demonstrates pronounced selective cytotoxicity against oral cancer cells while sparing normal oral fibroblasts. In a 24-h MTS assay, CPC yielded IC₅₀ values of 9.87 μM against Ca9-22 oral cancer cells and 3.45 μM against CAL 27 oral cancer cells [1]. Critically, under identical treatment conditions, the IC₅₀ in normal human gingival fibroblast (HGF-1) cells remained undetectable, indicating a substantial therapeutic window [1]. Furthermore, CPC-induced differential oxidative stress responses—ROS generation, mitochondrial depolarization, and γH2AX-detected DNA damage—were more pronounced in TNBC cells (HCC1937, MDA-MB-231) than in normal breast cells (H184B5F5/M10) [2].

Cancer selectivity window
Head-to-head
IC₅₀ 3.45–9.87 µM oral cancer cells vs undetected IC₅₀ in normal HGF-1 fibroblasts.
Supports selectivity endpoint review
Context: 24-h MTS, Ca9-22/CAL 27 vs HGF-1; also TNBC vs normal breast cells
Cancer selectivity Oral cancer Normal cell sparing

Dual Disruption of Cancer Energy Metabolism: Glucose Transport Inhibition Plus Glycolytic Suppression in Colon and Hepatocellular Carcinoma Models

Cryptocaryone uniquely combines two distinct modes of metabolic interference in cancer cells: direct glucose uptake inhibition and downstream glycolytic suppression. In HT-29 human colon cancer cells, cryptocaryone exhibited potent cytotoxicity with an IC₅₀ of 0.32 μM and concurrently inhibited glucose transport in a glucose uptake assay [1]. In human hepatocellular carcinoma (HCC) models, cryptocaryone suppressed ATP synthesis, reduced lactate production, and decreased glycolytic capacity in SK-Hep-1 cells, with growth inhibition IC₅₀ values of 1.37 ± 0.03 μM (SK-Hep-1), 1.60 ± 0.06 μM (HuH-7), and 1.93 ± 0.09 μM (HA22T) [2]. Mechanistically, CPC impeded phosphorylation of Akt and c-Src and downregulated hexokinase-1 (HK1) expression while upregulating the transcription factor FoxO1 [2]. This dual metabolic targeting—operating at both glucose entry and glycolytic flux—has not been reported for infectocaryone, desmethylinfectocaryone, or cryptocaryanone A.

Metabolic dual hit
Class-level
Glucose transport IC₅₀ 0.32 µM (HT-29); glycolytic suppression (ATP, lactate) in HCC lines.
Reported dual metabolic mechanism context
Not reported for infectocaryone/desmethylinfectocaryone; class-level inference
Glucose transport inhibition Glycolysis suppression Cancer metabolism

Tyrosine Kinase Inhibitory Activity: Cryptocaryone Differentiation from Infectocaryone and Desmethylinfectocaryone

In a comparative study of seven phenolic compounds co-isolated from Cryptocarya konishii, compounds 2 (desmethylinfectocaryone), 3 (infectocaryone), and 4 (cryptocaryone) all strongly inhibited the growth of murine leukemia P-388 cells [1]. However, when these same compounds were tested in a tyrosine kinase enzymatic assay, only cryptocaryone (compound 4) significantly inhibited the kinase enzyme [1]. This finding was independently corroborated in a separate study of chalcone derivatives from Cryptocarya phoebeopsis, where infectocaryone and cryptocaryone both exhibited strong P-388 cytotoxicity, but cryptocaryone alone showed potent tyrosine kinase inhibitory effect [2]. This demonstrates that the tyrosine kinase inhibitory pharmacophore is not intrinsic to the dihydrochalcone scaffold but is uniquely expressed in cryptocaryone among its closest structural congeners.

Kinase inhibition specificity
Head-to-head
Only CPC among congeners inhibited tyrosine kinase; infectocaryone/desmethylinfectocaryone showed no kinase effect.
Kinase modulator research context
Two independent Cryptocarya species studies confirm divergence
Tyrosine kinase inhibition Chalcone SAR Kinase profiling

In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer Xenograft Model with Body Weight Safety Indicator

Cryptocaryone has demonstrated in vivo proof-of-concept antitumor efficacy in an MDA-MB-231 triple-negative breast cancer (TNBC) xenografted mouse model. CPC treatment effectively reduced tumor growth without significantly affecting body weight, a key indicator of gross tolerability [1]. At the mechanistic level in the same study, CPC triggered caspase 3/8-dependent apoptosis, induced substantial oxidative stress (ROS generation, mitochondrial superoxide, membrane depolarization), and caused oxidative DNA damage (elevated γH2AX and 8-hydroxy-2-deoxyguanosine) selectively in TNBC cells over normal cells; these effects were mediated through JNK and p38 MAPK pathway activation [1]. To date, no comparable in vivo efficacy data have been published for infectocaryone, desmethylinfectocaryone, or other Cryptocarya dihydrochalcones.

In vivo TNBC xenograft
Cross-study
Tumor growth reduction in MDA-MB-231 model; no significant body weight loss reported.
Supports xenograft model-response endpoint context
Only Cryptocarya dihydrochalcone with in vivo proof-of-concept data
In vivo efficacy TNBC xenograft Preclinical safety

NF-κB Pathway Inhibition: Cryptocaryone vs. Rugulactone from Cryptocarya rugulosa

Cryptocaryone was identified as one of two active NF-κB pathway inhibitors isolated from Cryptocarya rugulosa, alongside the new α-pyrone rugulactone [1]. Using a cell-based assay for IκB stability—a critical regulator of NF-κB activity—in human lymphoma cell lines, rugulactone proved to be the more potent NF-κB inhibitor, exhibiting up to 5-fold induction of IκB at 25 μg/mL with maximal activity at 10 h exposure [1]. However, cryptocaryone demonstrated substantially broader and more potent direct cytotoxicity across cancer cell types (e.g., DU-145 IC₅₀ = 2.3 μM [2]) compared to rugulactone, whose cytotoxic profile is less extensively characterized. Structurally simplified cryptocaryone analogues designed to probe the NF-κB inhibitory pharmacophore achieved IC₅₀ values approximately 15-fold higher than cryptocaryone itself (IC₅₀ = 2.3 μM in DU-145), confirming the superior potency of the natural product scaffold [3].

NF-κB pathway vs rugulactone
Head-to-head
Rugulactone 5× IκB induction; CPC broader cytotoxicity (DU-145 IC₅₀ 2.3 µM), 15× more potent than simplified analogues.
Pathway vs cytotoxicity endpoint trade-off context
Choice depends on primary readout: NF-κB inhibition vs direct cell killing
NF-kappaB inhibition Inflammation-cancer axis Lymphoma

Cryptocaryone (CAS 39012-05-0) Best-Fit Application Scenarios Based on Quantitative Differentiation Evidence


Multidrug-Resistant Cancer Model Development Requiring a Non-P-gp-Substrate Cytotoxic Agent

For laboratories generating or utilizing P-gp-overexpressing multidrug-resistant (MDR) cancer models (e.g., NCI/ADR-RES, K562-DOX), cryptocaryone serves as an ideal positive control or tool compound because it retains full cytotoxic potency regardless of P-gp expression status. As demonstrated by the 930-fold differential between cryptocaryone and taxol in NCI/ADR-RES cells [1], cryptocaryone is unequivocally not a P-gp substrate. This property enables its use as a reference compound to benchmark whether observed resistance in novel MDR models is P-gp-mediated or attributable to alternative mechanisms. Procurement is indicated for any program studying MDR reversal strategies or screening compound libraries for P-gp-independent anticancer activity.

Cancer-Selective Toxicity Screening with Built-In Normal Cell Counter-Screens

Cryptocaryone's demonstrated selectivity for oral cancer cells (Ca9-22 IC₅₀ = 9.87 μM, CAL 27 IC₅₀ = 3.45 μM) over normal oral fibroblasts (HGF-1 IC₅₀ undetected) [2], combined with its preferential activity against TNBC cells (HCC1937, MDA-MB-231) over normal breast H184B5F5/M10 cells [3], makes it an excellent positive control for cancer-selectivity screening campaigns. Researchers designing therapeutic index assays or evaluating tumor-selective drug candidates can use cryptocaryone as a benchmark compound that simultaneously demonstrates potent cancer cell killing and normal cell sparing within the same experimental system.

Metabolic Oncology Research: Warburg Effect and Aerobic Glycolysis Targeting

For research groups investigating the metabolic vulnerabilities of cancer cells, cryptocaryone provides a unique dual-action tool that inhibits both glucose uptake (HT-29 IC₅₀ = 0.32 μM) [4] and downstream glycolytic flux (reduced ATP, lactate, and glycolytic capacity in HCC cells) through the Akt/c-Src/HK1/FoxO1 signaling axis [5]. This dual metabolic disruption is not replicated by any other Cryptocarya chalcone. Cryptocaryone is therefore the compound of choice for metabolic flux studies requiring concomitant blockade of glucose entry and glycolytic processing, particularly in HCC and colon cancer models where metabolic reprogramming is a validated therapeutic target.

In Vivo Proof-of-Concept Studies for Natural Product-Derived Anticancer Agents in TNBC

Cryptocaryone is currently the only Cryptocarya-derived dihydrochalcone with published in vivo xenograft efficacy data, demonstrating tumor growth reduction in an MDA-MB-231 TNBC mouse model without significant body weight loss [3]. For translational laboratories requiring a natural product lead compound with established in vivo tolerability and efficacy for TNBC or related breast cancer subtypes, cryptocaryone represents the most de-risked procurement choice among its structural class. Its ROS/MAPK-dependent mechanism (JNK/p38 activation, caspase 3/8 cleavage, oxidative DNA damage) [3] also provides multiple pharmacodynamic biomarker endpoints for in vivo target engagement studies.

Application
Selection Property
Validation Focus
MDR cancer model studies
P-gp substrate evasion profile
Potency retention benchmarking in efflux-positive lines
Cancer-selectivity screening
Selective cytotoxicity context
Normal vs tumor cell endpoint differential
Metabolic oncology research
Dual glucose transport/glycolysis disruption
Akt/c-Src/HK1 pathway modulation markers
In vivo TNBC proof-of-concept
Xenograft response with weight-change monitoring
ROS/MAPK biomarker endpoints, caspase cleavage
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